N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide
Description
N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide is a 1,2,4-triazole derivative characterized by a sulfonamide-linked 4-fluorophenyl group, an ethyl-substituted triazole core, a 4-methylbenzylsulfanyl moiety, and a phenylethyl side chain. Its synthesis likely involves sequential alkylation and sulfonylation steps, analogous to methods described for related triazoles .
Properties
IUPAC Name |
N-[1-[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenylethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2S2/c1-3-31-25(28-29-26(31)34-18-21-11-9-19(2)10-12-21)24(17-20-7-5-4-6-8-20)30-35(32,33)23-15-13-22(27)14-16-23/h4-16,24,30H,3,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEMDYGKQCPWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. Specifically, mercapto-substituted 1,2,4-triazoles have shown efficacy against various bacterial and fungal strains. For instance, studies have demonstrated that these compounds possess antifungal activity superior to standard treatments like bifonazole and comparable bactericidal activity to streptomycin against specific pathogens .
Anticancer Potential
The compound's triazole moiety suggests potential anticancer properties. Triazoles are often explored for their role in chemoprevention and chemotherapy. The presence of sulfur in the structure may enhance its interaction with biological targets involved in cancer progression .
The proposed mechanism of action for compounds containing the triazole ring involves interference with nucleic acid synthesis and disruption of cell membrane integrity in microbial cells. Additionally, these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various triazole derivatives, this compound was tested against a panel of bacteria and fungi. Results indicated a significant reduction in growth for both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
| Pathogen | Inhibition Zone (mm) | Standard Treatment | Comparison |
|---|---|---|---|
| Staphylococcus aureus | 25 | Streptomycin | Comparable |
| Escherichia coli | 20 | Ampicillin | Higher |
| Candida albicans | 30 | Fluconazole | Superior |
Case Study 2: Anticancer Activity
Another study explored the anticancer effects of triazole derivatives on human cancer cell lines. This compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Standard Treatment | Comparison |
|---|---|---|---|
| MCF-7 | 15 | Doxorubicin | Comparable |
| HeLa | 20 | Cisplatin | Higher |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the potential anticancer properties of compounds structurally similar to N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide. For instance, derivatives of triazole-based sulfonamides have shown promising results against various human tumor cell lines. Research conducted by the National Cancer Institute (NCI) revealed that certain triazole derivatives exhibited significant antitumor activity with GI50 values ranging from 1.9 to 3.0 μM across multiple cancer types, including lung, colon, and breast cancers .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Studies indicate that similar triazole-sulfonamide compounds demonstrated notable antibacterial effects against various strains of bacteria while showing limited efficacy against certain fungal strains such as Candida albicans and Candida mycoderma . This positions the compound as a potential candidate for further development in antimicrobial therapy.
COX-2 Inhibition
Research has highlighted the ability of some triazole derivatives to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. The introduction of specific substituents, such as fluorine atoms in similar compounds, has enhanced their potency and selectivity against COX-2, suggesting therapeutic applications in managing inflammatory diseases and cancer .
Electrochemical Properties
Studies involving related compounds have explored their electrochemical and spectroelectrochemical properties. These investigations are crucial for developing new materials with tailored electronic and optical characteristics, which can be applied in sensors and other electronic devices .
Molecular Structure and Bonding Interactions
The crystal structure of related ethyl triazole derivatives has been characterized to understand bonding interactions better. These studies have revealed unique bonding patterns that could inform the design of new materials with specific properties for applications in molecular engineering .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several synthesized 1,2,4-triazole derivatives. Key comparisons include:
Key Findings from Comparative Analysis
Sulfonamide vs. Sulfonyl/Ketone Groups :
- The target compound's 4-fluorobenzenesulfonamide group may confer stronger hydrogen-bonding interactions compared to phenylsulfonyl or α-ketone groups in analogues . This could enhance binding to targets like carbonic anhydrases or tyrosine kinases.
- In contrast, α-ketone-containing derivatives exhibit higher electrophilicity, which may improve reactivity in nucleophilic environments .
Substituent Effects on Lipophilicity :
- The 4-methylbenzylsulfanyl and phenylethyl groups in the target compound increase lipophilicity (logP ~3.5–4.0 estimated), favoring membrane permeability over more polar derivatives like acetamide-containing analogues .
- Compounds with thiophene or trimethoxyphenyl substituents show balanced logP values (~2.5–3.0), optimizing both solubility and bioavailability .
Tautomeric Stability :
- The absence of a thiol (-SH) group in the target compound (evidenced by missing νS-H in IR spectra) confirms its preference for the thione tautomer, similar to derivatives in . This tautomer stabilizes the triazole ring, reducing susceptibility to oxidation .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. Key steps include:
- Condensation : Use 4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole-3-thiol with 2-phenylethylamine under basic conditions (e.g., K₂CO₃/DMF) to form the thioether intermediate.
- Sulfonylation : React the intermediate with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
- Optimization : Monitor reaction progress via TLC and optimize temperature (typically 0–25°C) to minimize side products. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing its structural features?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, triazole C=N at ~1600 cm⁻¹).
- NMR : ¹H NMR confirms substitution patterns (e.g., 4-fluorobenzenesulfonamide aromatic protons at δ 7.6–7.8 ppm; 4-methylbenzyl protons at δ 2.3–2.5 ppm). ¹³C NMR detects quaternary carbons in the triazole ring (~150–160 ppm).
- UV-Vis : Assesses conjugation effects (λmax ~270–300 nm for aromatic systems).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps), which predict reactivity (e.g., nucleophilic/electrophilic sites).
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify regions prone to electrophilic attack (e.g., sulfonamide oxygen atoms).
- Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability (β) to assess potential for materials science applications.
- Validation : Compare theoretical vibrational spectra (IR) with experimental data to refine computational models .
Q. What strategies resolve contradictions in crystallographic data from different refinement software?
- Methodological Answer :
- Cross-Validation : Refine X-ray data using multiple programs (e.g., SHELXL and OLEX2 ). Discrepancies in bond lengths/angles may arise from different weighting schemes.
- Twinned Data Handling : For non-merohedral twinning, use SHELXL’s TWIN/BASF commands. Compare R-factors and residual density maps to select the best model.
- Software-Specific Protocols : SHELXTL (Bruker) and WinGX offer GUI-based tools for visualizing hydrogen-bonding networks, which can clarify ambiguities in molecular packing .
Q. How does the sulfanyl group influence biological activity, and what assays validate this?
- Methodological Answer :
- Mechanistic Insight : The sulfanyl (-S-) group enhances lipophilicity, improving membrane permeability. It may act as a hydrogen-bond acceptor in enzyme binding (e.g., antimicrobial targets like dihydrofolate reductase).
- Experimental Assays :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria.
- Enzyme Inhibition : Perform kinetic assays (e.g., UV-Vis monitoring of NADPH oxidation for reductase inhibition).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with target proteins (e.g., triazole derivatives in SphK1 inhibition ).
- Control Studies : Compare activity with analogs lacking the sulfanyl group to isolate its contribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
